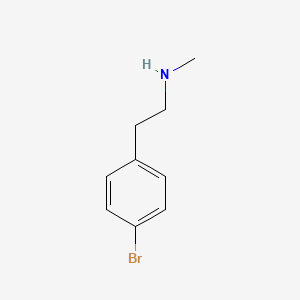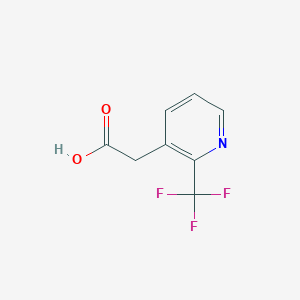
2-(トリフルオロメチル)ピリジン-3-酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)pyridine-3-acetic acid is a chemical compound that is part of a broader class of trifluoromethyl-substituted pyridines. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and agriculture. The trifluoromethyl group imparts unique electronic and steric properties to the pyridine ring, which can influence the biological activity and metabolic stability of the molecules in which they are incorporated10.
Synthesis Analysis
The synthesis of trifluoromethyl-substituted pyridines can be achieved through various methods. One approach involves the direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines, allowing for selective carboxylation at specific positions on the pyridine ring. This method provides a straightforward route to obtain pyridinecarboxylic acids without regioisomeric contamination10. Another method includes the use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons, which could potentially be adapted for the synthesis of related acetic acid derivatives .
Molecular Structure Analysis
The molecular structure of compounds related to 2-(trifluoromethyl)pyridine-3-acetic acid has been studied using various techniques, including X-ray crystallography. For instance, the structure of 2-oxo-1,2-dihydropyridine-1-acetic acid, a compound with a similar pyridine-based core, was determined to exist in a ketonic configuration without a betaine structure in the solid state. Intermolecular hydrogen bonds were observed, forming a one-dimensional chain structure along the crystal axis .
Chemical Reactions Analysis
Trifluoromethyl-substituted pyridines can undergo a range of chemical reactions. For example, they can participate in hetero-Diels–Alder reactions to produce novel fused pyrans, which can then be transformed into functionalized pyridines . Additionally, the reactivity of pyridine derivatives towards metal salts has been explored, leading to the formation of coordination polymers with different dimensionalities depending on the metal ions used .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(trifluoromethyl)pyridine-3-acetic acid derivatives are influenced by the presence of the trifluoromethyl group and the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing nature, which can affect the acidity of adjacent functional groups and the overall reactivity of the molecule. The pyridine ring, being a heteroaromatic compound, contributes to the stability and potential coordination chemistry of the molecule. These properties are crucial for the compound's applications in various chemical syntheses and potential biological activities10.
科学的研究の応用
農薬産業における用途
2-(トリフルオロメチル)ピリジン-3-酢酸を含むトリフルオロメチルピリジン誘導体は、農薬業界で広く使用されています。 これらの誘導体は、作物保護製品の合成における重要な中間体として役立ち、作物を害虫や病気から守るのに役立ちます .
製薬産業における用途
これらの化合物は、製薬業界でも用途が見出されています。 例えば、片頭痛の発作に関与するような特定の生体経路と相互作用する分子の合成に用いられます .
化学中間体の合成
特に、2,3-ジクロロ-5-(トリフルオロメチル)ピリジンなどの誘導体は、さまざまな作物保護製品の製造に高い需要があり、2-(トリフルオロメチル)ピリジン-3-酢酸も他の貴重な化学中間体の合成に使用できることを示唆しています .
有機合成反応
この化合物の反応性は、アセトフェノン誘導体に対するα-ブロモ化反応などの有機合成反応に適しており、さまざまな用途向けの複雑な分子の作成において基本的な役割を果たします .
作用機序
Target of Action
Trifluoromethylpyridine derivatives are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that tfmp derivatives participate in suzuki–miyaura (sm) coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
It’s known that tfmp derivatives have been used in the protection of crops from pests , indicating their effectiveness in pest control.
Action Environment
The broad application of sm coupling, a reaction in which tfmp derivatives participate, arises from the exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
2-(Trifluoromethyl)pyridine-3-acetic acid is considered hazardous. It is classified as a flammable liquid, skin irritant, eye irritant, and can cause specific target organ toxicity (respiratory system) . Personal protective equipment, including face protection, is recommended when handling this chemical .
将来の方向性
The future directions of 2-(Trifluoromethyl)pyridine-3-acetic acid research are promising. It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future . The development of organic compounds containing fluorine, such as 2-(Trifluoromethyl)pyridine-3-acetic acid, is becoming an increasingly important research topic .
特性
IUPAC Name |
2-[2-(trifluoromethyl)pyridin-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)7-5(4-6(13)14)2-1-3-12-7/h1-3H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSMUBBXXSAUDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000568-14-8 |
Source


|
| Record name | 2-[2-(trifluoromethyl)pyridin-3-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

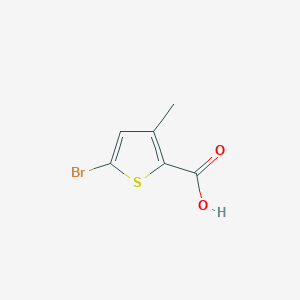
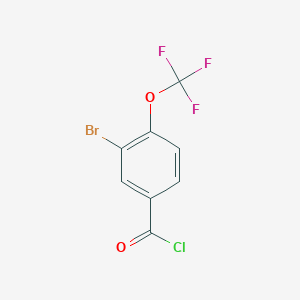

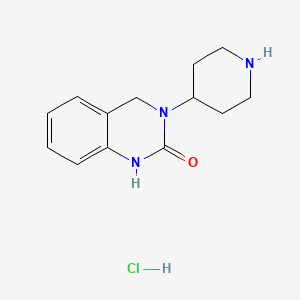
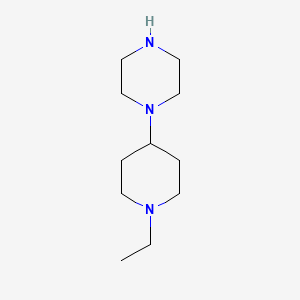
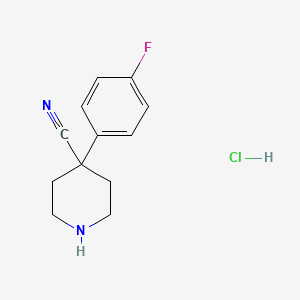

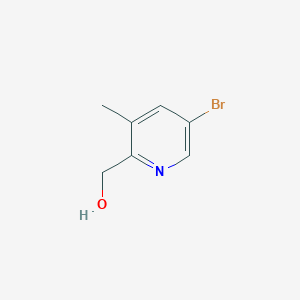
![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)



![2-Bromo-4-methoxybenzo[d]thiazole](/img/structure/B1341961.png)
